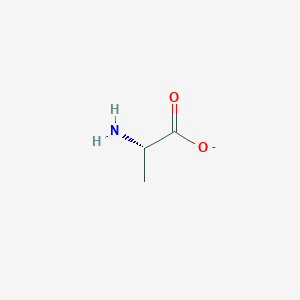

L-alaninate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6NO2- |

|---|---|

Molecular Weight |

88.09 g/mol |

IUPAC Name |

(2S)-2-aminopropanoate |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/p-1/t2-/m0/s1 |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-M |

SMILES |

CC(C(=O)[O-])N |

Isomeric SMILES |

C[C@@H](C(=O)[O-])N |

Canonical SMILES |

CC(C(=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Production of L Alanine

Chemical Synthesis Pathways for L-Alanine

Historically, chemical synthesis was a primary method for producing alanine (B10760859). One of the earliest and most well-known methods is the Strecker synthesis , first reported in 1850. oup.comtum.de This reaction involves the condensation of acetaldehyde (B116499) with ammonium (B1175870) chloride in the presence of sodium cyanide. oup.commdpi.com The resulting α-aminonitrile is then hydrolyzed to yield racemic alanine (a mixture of D- and L-isomers). tum.deresearchgate.net

Another classical chemical route is the ammonolysis of 2-bromopropanoic acid . oup.commdpi.com This method also produces a racemic mixture of alanine. oup.com While these chemical methods are established, they often result in racemic products, requiring additional resolution steps to obtain the desired L-enantiomer, and can generate environmentally hazardous waste. nih.govmagtech.com.cn

A significant industrial method for producing L-alanine involves the enzymatic decarboxylation of L-aspartic acid. oup.comresearchgate.net Although this process uses an enzyme, the precursor, L-aspartate, is typically derived from fumarate, which is often sourced from petroleum. researchgate.netnih.gov This highlights a dependency on fossil fuels for some traditional large-scale production routes. researchgate.net

Enzymatic and Microbial Fermentation Processes for L-Alanine Production

In response to the limitations of purely chemical methods, microbial fermentation and enzymatic processes using renewable resources have become increasingly prevalent. oup.comnih.govmagtech.com.cn These biocatalytic approaches offer a more sustainable alternative for L-alanine production. nih.gov Many microorganisms naturally produce L-alanine, typically through the action of aminotransferases or L-alanine dehydrogenase. oup.comnih.gov However, native strains often have low yields and productivity, necessitating genetic and metabolic engineering to create efficient producers. oup.comnih.gov

Cell-Free Enzymatic Cascade Systems for L-Alanine Synthesis

Cell-free enzymatic systems represent a powerful alternative to whole-cell fermentation. tum.demdpi.com These systems utilize purified enzymes in a reaction vessel to construct artificial metabolic pathways, offering advantages such as the elimination of cell membrane barriers, removal of competing metabolic pathways, and direct control over reaction conditions. tum.denih.gov

For L-alanine production, a cell-free system can be designed to convert a substrate like glucose into L-alanine through a series of enzymatic reactions. tum.deresearchgate.net A typical cascade involves an oxidative module that breaks down glucose to pyruvate (B1213749) and a reductive module that converts pyruvate to L-alanine. tum.de For example, a redox-neutral cascade composed of six enzymes—glucose dehydrogenase, two dihydroxyacid dehydratases, a keto-deoxy-aldolase, an aldehyde dehydrogenase, and an L-alanine dehydrogenase—can convert glucose and ammonium sulfate (B86663) into L-alanine. researchgate.netnih.govresearchgate.net

A critical aspect of designing efficient cell-free enzymatic cascades is the management and regeneration of cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH). tum.denih.gov Many enzymatic reactions in a cascade are cofactor-dependent, and these cofactors are expensive to add in stoichiometric amounts. nih.gov Therefore, the cascade must be designed to be redox-balanced, where the NADH produced in oxidative steps is consumed in reductive steps, thus recycling the cofactor. tum.de

In the production of L-alanine from glucose, the oxidative steps that convert glucose to pyruvate generate NADH. tum.de This NADH is then consumed by L-alanine dehydrogenase in the final reductive amination step, which converts pyruvate to L-alanine and regenerates NAD⁺. tum.de This internal regeneration ensures that only a catalytic amount of the cofactor is needed, making the process economically viable. tum.deresearchgate.net For instance, a cell-free system for L-alanine synthesis from glucose was designed to be redox-neutral, requiring only NAD⁺ as the cofactor, achieving yields of over 95%. nih.govresearchgate.net Efficient cofactor recycling is often achieved by coupling different dehydrogenases, such as using a formate (B1220265) dehydrogenase to regenerate NADH for the L-alanine dehydrogenase reaction. researchgate.net

Optimization of Enzyme Ratios and Reaction Parameters for Production

The efficient biocatalytic production of L-alanine is highly dependent on the careful optimization of multi-enzyme cascades. Achieving high yields and productivity requires a systematic approach to fine-tuning both the relative amounts of each enzyme and the surrounding reaction conditions. tum.demdpi.com A well-balanced stoichiometry of the enzymes within a cascade is a critical aspect of process optimization. mdpi.com

In the development of cell-free enzymatic cascades for producing L-alanine from D-glucose, researchers have demonstrated that adjusting the enzyme ratios can lead to significantly improved performance. tum.demdpi.com For instance, in a five-enzyme cascade designed to convert glucose to L-alanine, an initial 1:1 activity ratio of the enzymes resulted in a 90% yield after 12 hours. mdpi.com Further optimization through enzyme titration studies, where the concentration of each enzyme is systematically varied, allowed for the identification of an optimal ratio that achieved maximum cascade yield with only 50% of the original total enzyme loading. tum.de This rational approach to optimizing enzyme ratios is crucial for developing economically viable processes. tum.demdpi.com

Beyond enzyme ratios, the optimization of reaction parameters such as buffer composition, pH, temperature, and cofactor concentrations is essential. tum.demdpi.com In one study, after optimizing the buffer system and cofactor concentrations, a nearly quantitative L-alanine yield of over 95% was achieved. mdpi.com Similarly, for a reduced enzymatic cascade, detailed optimization of cofactor (NAD+), ammonium, and buffer concentrations led to yields greater than 95%. middlebury.edunih.gov The reaction pH is another critical parameter, with one whole-cell biocatalytic system achieving maximum L-alanine concentration (7.05 g/L) at a pH of 10.1. frontiersin.org The interplay between these parameters is complex; for example, cofactor concentration can have a negative impact on product yield above a certain threshold. mdpi.com

Detailed findings from various optimization studies are summarized in the table below.

| System/Enzyme Cascade | Optimized Parameter | Finding | Yield/Titer |

| Cell-free 5-enzyme cascade from glucose | Enzyme ratio | Adaptation of enzyme ratios led to improved performance. mdpi.com | >95% mdpi.com |

| Cell-free 6-enzyme cascade from glucose | Enzyme load, Cofactor (NAD+), Ammonium, Buffer | An optimized enzyme ratio and load were identified. middlebury.edunih.gov | >95% middlebury.edunih.gov |

| Recombinant E. coli (whole-cell) | pH, Substrate concentrations | Optimal pH of 10.1; 200 mM D-glucose, 200 mM sodium pyruvate, 200 mM ammonium chloride. frontiersin.org | 7.05 g/L L-alanine frontiersin.org |

| 4-enzyme cascade from 2-keto-3-deoxygluconate (B102576) (KDG) | Buffer, pH, Enzyme titration | Optimized conditions yielded 21.3 mM L-alanine and 8.9 mM L-serine. mdpi.com | 85.2% for L-alanine mdpi.com |

Biocatalytic Conversion from Alternative Carbon Sources

The industrial production of L-alanine has traditionally relied on the enzymatic decarboxylation of L-aspartic acid, which is derived from petroleum-based fumarate. oup.com To create more sustainable and cost-effective processes, significant research has focused on producing L-alanine from renewable biomass and alternative carbon sources using microbial fermentation and biocatalysis. oup.comresearchgate.net

Glucose, a readily available component of biomass, is a common starting material for the biocatalytic production of L-alanine. tum.deoup.com Engineered microorganisms, particularly Escherichia coli, have been developed to efficiently convert glucose into L-alanine through anaerobic fermentation. oup.com Cell-free enzymatic cascades have also been successfully designed to produce L-alanine directly from D-glucose, eliminating the need for phosphorylation and utilizing NAD+ as the sole cofactor. tum.demiddlebury.edunih.gov

Beyond simple sugars, research has explored other non-food carbon sources to avoid direct competition with food and feed industries. researchgate.net One such alternative is 2-keto-3-deoxy-gluconate (KDG), a sugar degradation product. A novel, multi-enzymatic cascade using four thermostable enzymes was developed for the one-pot simultaneous synthesis of L-alanine and L-serine from KDG and ammonium. mdpi.com In this system, cofactor (NADH) recycling is entirely self-sufficient. With only two enzymes, this cascade could achieve a near-stoichiometric conversion of 25 mM KDG to L-alanine within two hours. mdpi.com Another approach involves a photo/biocatalytic system that uses visible light to drive the production of L-alanine from pyruvate, a bio-based material. rsc.org This system achieved a 100% conversion yield of pyruvate to L-alanine after 24 hours of irradiation. rsc.org

Acetate, which can be generated from lignocellulosic biomass or as a byproduct of microbial fermentation, is another promising alternative carbon source. researchgate.net The use of such alternative feedstocks is a key focus in developing sustainable bioproduction methods for valuable chemicals like L-alanine. researchgate.net

The table below summarizes various alternative carbon sources used for L-alanine production.

| Carbon Source | Production Method | Organism/System | Key Finding |

| D-Glucose | Cell-free enzymatic cascade | 6-enzyme system | A redox-neutral cascade produces L-alanine with >95% yield. middlebury.edunih.gov |

| D-Glucose | Microbial Fermentation | Engineered Arthrobacter oxydans | Produced 75.6 g/L L-alanine, though the yield per gram of glucose was low. oup.com |

| 2-Keto-3-deoxy-gluconate (KDG) | Cell-free enzymatic cascade | 4-enzyme system | Simultaneous production of L-alanine (85.2% yield) and L-serine. mdpi.com |

| Pyruvate and Ammonium ions | Photo/biocatalytic system | Visible-light driven system with L-alanine dehydrogenase | 100% conversion yield after 24 hours. rsc.org |

| L-Aspartic Acid | Enzymatic Decarboxylation | Immobilized microbial cells | Traditional industrial method with yields exceeding 90%. oup.com |

| Acetate | Microbial Fermentation | Escherichia coli | Identified as a potential alternative carbon source for producing valuable chemicals. researchgate.net |

Derivatization Strategies of L-Alanine for Specific Research Applications

The accurate analysis and quantification of L-alanine, particularly in complex biological or food matrices, often requires a derivatization step prior to chromatographic separation. researchgate.netsigmaaldrich.com Derivatization converts the polar amino acid into a more volatile or detectable derivative, improving its chromatographic behavior and enabling sensitive detection. researchgate.netsigmaaldrich.com Various reagents and methods have been developed for this purpose, tailored for different analytical platforms like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netsigmaaldrich.com

For HPLC analysis, pre-column derivatization is the preferred method. researchgate.net This involves reacting the amino acid with a reagent that introduces a chromophore or fluorophore, allowing for photometric or fluorometric detection. researchgate.net

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is used to separate and determine amino acid enantiomers. researchgate.net The resulting derivatives can be resolved by reverse-phase HPLC (RP-HPLC) and detected photometrically at 340 nm. researchgate.net

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is another pre-column derivatization reagent that allows for the simultaneous analysis of D,L-amino acids with UV and circular dichroism (CD) detection. jst.go.jp

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is used for targeted amino acid analysis via UPLC-ESI-MS/MS. nih.gov The derivatization conditions, such as pH and buffer concentration, significantly affect the formation of AQC adducts. nih.gov

O-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly used for automated pre-column derivatization. lcms.cz OPA reacts with primary amines, while FMOC reacts with both primary and secondary amines, allowing for the analysis of a broad range of amino acids. The derivatives are typically detected via fluorescence. lcms.cz

For GC-MS analysis, silylation is a common derivatization technique. sigmaaldrich.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with polar functional groups to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are more volatile and produce characteristic fragments upon mass spectrometry, allowing for easy identification. sigmaaldrich.com The reaction conditions, such as temperature and time, must be optimized to achieve maximum yield of the desired derivatives. sigmaaldrich.com

The choice of derivatization strategy depends on the analytical goal, the required sensitivity, and the available instrumentation.

| Reagent | Analytical Method | Key Features | Application |

| Marfey's Reagent (FDAA) | RP-HPLC | Separates enantiomers; photometric detection at 340 nm. researchgate.net | Quantitative analysis of amino acid isomers. researchgate.net |

| NBD-F | UHPLC-UV/CD | Fast analysis (5.5 minutes) for D,L-amino acids. jst.go.jp | Chiral amino acid analysis in food samples. jst.go.jp |

| AQC | UPLC-ESI-MS/MS | Targeted, sensitive analysis. nih.gov | Screening of amino acids in biological matrices. nih.gov |

| OPA / FMOC | HPLC-FLD | Automated pre-column derivatization; fluorescence detection. lcms.cz | High-throughput amino acid analysis in beverages. lcms.cz |

| MTBSTFA | GC-MS | Forms volatile TBDMS derivatives; requires anhydrous conditions. sigmaaldrich.com | GC-based analysis of amino acids. sigmaaldrich.com |

Enzymatic Transformations and Biochemical Catalysis Involving L Alanine

Catalytic Mechanisms of Alanine (B10760859) Dehydrogenases

Alanine dehydrogenase (AlaDH) (EC 1.4.1.1) is a bacterial enzyme that catalyzes the reversible oxidative deamination of L-alanine to pyruvate (B1213749) and ammonia (B1221849), with the concomitant reduction of NAD+ to NADH. researchgate.netoup.com This reaction is central to the carbon and nitrogen metabolism of microorganisms. nih.gov In the direction of oxidative deamination, the reaction facilitates the use of L-alanine as a carbon and energy source by producing pyruvate, which can enter the tricarboxylic acid (TCA) cycle. researchgate.net In the reverse direction, it performs the reductive amination of pyruvate to synthesize L-alanine, providing a means for ammonia assimilation. researchgate.netnih.govebi.ac.uk

The catalytic mechanism of alanine dehydrogenase involves a hydride transfer between the C-alpha of L-alanine and the nicotinamide (B372718) ring of NAD+. nih.gov The reaction is believed to proceed through an iminopyruvate intermediate. nih.gov The active site contains key residues that bind the substrate and cofactor. For instance, the carboxyl group of the substrate is thought to be bound by conserved lysine (B10760008) and arginine residues, which polarize the carbonyl group and activate the substrate for catalysis. nih.gov The enzyme is typically a homohexamer, with each subunit containing a catalytic domain. researchgate.net AlaDH from Bacillus cereus, for example, is a non-allosteric enzyme composed of six identical subunits. researchgate.net

| Property | Description |

| Enzyme | Alanine Dehydrogenase (AlaDH) |

| EC Number | 1.4.1.1 |

| Reaction | L-alanine + H₂O + NAD⁺ ⇌ Pyruvate + NH₃ + NADH + H⁺ |

| Function | Oxidative deamination of L-alanine; Reductive amination of pyruvate |

| Cofactor | NAD⁺/NADH |

| Mechanism | Hydride transfer, proceeding through an iminopyruvate intermediate |

| Structure | Typically homohexameric |

Alanine Racemases: Enzymatic Interconversion of L- and D-Alanine

Alanine racemase (Alr) (EC 5.1.1.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. wikipedia.orgnih.govnih.gov D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, making alanine racemase a crucial enzyme for bacterial survival. nih.govresearchgate.netmdpi.com Since this enzyme is generally absent in higher eukaryotes, it is a significant target for the development of antimicrobial drugs. wikipedia.orgacs.org

Structurally, alanine racemase is typically a homodimer. acs.org Each monomer is composed of two domains: an N-terminal domain with an eight-stranded alpha/beta barrel and a C-terminal domain that is predominantly composed of beta-strands. wikipedia.org The essential PLP cofactor is located in the mouth of the α/β-barrel and is covalently linked to a conserved lysine residue in the active site, forming an internal aldimine. wikipedia.orgacs.org

The catalytic mechanism of alanine racemase is a two-base mechanism involving a PLP-stabilized carbanion intermediate. wikipedia.orgnih.gov Two key catalytic residues, a tyrosine and a lysine, are positioned on opposite sides of the substrate's alpha-carbon. wikipedia.org In the conversion of L-alanine to D-alanine, the tyrosine residue abstracts the alpha-proton from L-alanine. wikipedia.orgnih.gov The resulting negative charge is stabilized by the electron-withdrawing capacity of the PLP cofactor. Subsequently, the lysine residue donates a proton to the opposite face of the carbanionic intermediate, yielding D-alanine. wikipedia.orgnih.gov The roles of the tyrosine and lysine residues are reversed for the conversion of D-alanine back to L-alanine. nih.gov

| Key Residues in Alanine Racemase from Geobacillus stearothermophilus | Function |

| Lys39 | Catalytic base/acid |

| Tyr265 | Catalytic base/acid |

The activity of alanine racemase can be regulated by various molecules. Some bacterial species possess two alanine racemase genes: one that is constitutively expressed for peptidoglycan synthesis and another that is inducible by high levels of L-alanine. nih.gov The activity of some alanine racemases can also be modulated by carboxylates. rsc.org For instance, in an alanine racemase from Latilactobacillus sakei, carboxylates can act as activators by binding to a site near the active site and increasing the enzyme's affinity for its substrate. rsc.org

Several compounds are known to inhibit alanine racemase. acs.org These include the antibiotic D-cycloserine and alanine analogs such as β-fluoroalanine and alanine phosphonate. wikipedia.orgacs.org These inhibitors often act by forming a stable, covalent adduct with the PLP cofactor, thereby inactivating the enzyme. nih.govacs.org The development of specific and potent inhibitors of alanine racemase is an active area of research in the pursuit of new antibacterial agents. nih.gov

Aminotransferases in L-Alanine Metabolic Pathways

Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids. Alanine aminotransferase (AlaAT), also known as glutamate-pyruvate transaminase (GPT), is a key enzyme in this family that plays a central role in L-alanine metabolism. wikipedia.orgebi.ac.uk AlaAT catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate to form pyruvate and L-glutamate. ebi.ac.uk

This reaction is a critical link between amino acid metabolism and carbohydrate metabolism. ebi.ac.uk By producing pyruvate from L-alanine, it provides a substrate for the TCA cycle and gluconeogenesis. wikipedia.org Conversely, it can synthesize L-alanine from pyruvate, which is a product of glycolysis. This reversible reaction is crucial for maintaining the balance of amino acids and for the transport of nitrogen between tissues. Alanine aminotransferase is a pyridoxal (B1214274) phosphate-dependent enzyme. ebi.ac.uk

Aspartate β-Decarboxylase Systems in L-Alanine Production

L-aspartate β-decarboxylase (ASD), also known as aspartate 4-decarboxylase (EC 4.1.1.12), is an enzyme that catalyzes the decarboxylation of the β-carboxyl group of L-aspartate to produce L-alanine and carbon dioxide. nih.gov This reaction is a key step in the industrial synthesis of L-alanine. nih.gov The enzyme is a member of the lyase family and utilizes pyridoxal phosphate (B84403) (PLP) as a cofactor. nih.gov

The catalytic mechanism involves the formation of a Schiff base between the amino group of L-aspartate and the PLP cofactor. This is followed by the decarboxylation of the β-carboxyl group. The resulting intermediate is then protonated to yield L-alanine and regenerate the PLP cofactor. The activity of L-aspartate β-decarboxylase can be influenced by pH, with many decarboxylases functioning optimally under acidic conditions. However, protein engineering efforts have been made to improve the enzyme's activity under near-neutral conditions to enhance its applicability in multi-enzyme cascade reactions. In some bacteria, this enzyme may also play a role in the biosynthesis of alamandine (B1532146) from angiotensin.

It is important to distinguish L-aspartate β-decarboxylase from L-aspartate α-decarboxylase (EC 4.1.1.11), which catalyzes the removal of the α-carboxyl group from L-aspartate to produce β-alanine. researchgate.net

L-Alanine as an Amine Donor in Transaminase-Catalyzed Reactions

Transaminases, particularly ω-transaminases (ω-TAs), are valuable biocatalysts for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and fine chemicals. In these reactions, L-alanine is frequently used as an inexpensive and readily available amine donor. The ω-transaminase transfers the amino group from L-alanine to a prochiral ketone or aldehyde, resulting in the formation of a chiral amine and pyruvate as a byproduct.

The equilibrium of this reaction can be unfavorable. To drive the reaction towards the synthesis of the desired chiral amine, various strategies are employed to remove the pyruvate byproduct. One common approach is the use of a coupled enzyme system. For instance, lactate (B86563) dehydrogenase can be used to reduce pyruvate to lactate, or alanine dehydrogenase can be used to convert pyruvate back to L-alanine. When using (R)-selective ω-transaminases that require D-alanine as the amine donor, an alanine racemase can be coupled with the system to convert the inexpensive L-alanine into D-alanine in situ.

Studies on Enzyme Inhibition by L-Alanine and its Analogues

The specific structure of L-alanine allows it and its chemical analogues to act as inhibitors of various enzymes, a characteristic that has been explored extensively in biochemical and pharmaceutical research. These compounds can modulate or completely halt the catalytic activity of target enzymes through different mechanisms, including competitive and time-dependent inactivation. Such studies are crucial for understanding enzyme mechanisms and for designing targeted therapeutic agents.

Alanine Racemase Inhibition

Alanine racemase is a critical bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component for the synthesis of the peptidoglycan layer of bacterial cell walls. Due to its absence in humans, it is a prime target for antibacterial drugs. tandfonline.comnih.gov A variety of L-alanine analogues have been identified as inhibitors of this enzyme. tandfonline.comnih.gov

Prominent among these are D-cycloserine and O-carbamyl-D-serine. tandfonline.com The L-isomer of cycloserine has also been shown to be an effective competitive inhibitor of the E. coli alanine racemase. tandfonline.com Another significant analogue, β-chloro-L-alanine, demonstrates inhibitory activity against alanine racemase. tandfonline.com Research has shown that β-chloro-L-alanine causes a time-dependent inactivation of the alanine racemase from E. coli. nih.gov However, its utility can be limited as it also tends to inhibit other enzymes, such as decarboxylases and transaminases. tandfonline.com

Aminotransferase Inhibition

L-alanine analogues also play a role in the inhibition of aminotransferases. Alanine transaminase (ALT) and valine-pyruvate transaminase are key enzymes in amino acid metabolism. Studies on Brevibacterium flavum have shown that β-Cl-L-alanine acts as an inhibitor for both of these enzymes. nih.govresearchgate.net Further research has identified β-chloro-L-alanine and L-cycloserine as competitive inhibitors of alanine aminotransferase. researchgate.netnih.gov

L-Alanine-Adding Enzyme Inhibition

The L-alanine-adding enzyme is a peptide synthase involved in the early stages of bacterial cell wall biosynthesis. Its inhibition is a key area of interest for developing new antimicrobial agents. Studies on the enzyme from Bacillus subtilis and Bacillus cereus have identified glycine (B1666218) as a particularly effective inhibitor. oup.comoup.comtandfonline.com For the enzyme from B. subtilis, the inhibition constant (Ki) for glycine was determined to be 4.2 x 10⁻³ M, while the Michaelis constant (Km) for the natural substrate L-alanine was 1.8 x 10⁻⁴ M. oup.comoup.comtandfonline.com This indicates a higher affinity of the enzyme for L-alanine compared to the inhibitor glycine.

Interactive Data Table: Inhibition of Enzymes by L-Alanine and Analogues

| Enzyme | Inhibitor | Source Organism | Inhibition Details |

| Alanine Racemase | β-chloro-L-alanine | Escherichia coli | Time-dependent inactivation. nih.gov |

| Alanine Racemase | L-cycloserine | Escherichia coli | Competitive inhibition. tandfonline.com |

| Alanine Transaminase | β-Cl-L-alanine | Brevibacterium flavum | Enzyme inhibitor. nih.govresearchgate.net |

| Valine-pyruvate transaminase | β-Cl-L-alanine | Brevibacterium flavum | Enzyme inhibitor. nih.govresearchgate.net |

| L-Alanine-adding enzyme | Glycine | Bacillus subtilis | Ki = 4.2 x 10⁻³ M (Km for L-alanine = 1.8 x 10⁻⁴ M). oup.comtandfonline.comtandfonline.com |

Metabolic Pathways and Cellular Regulatory Networks of L Alanine

L-Alanine Biosynthesis and Degradation Pathways in Biological Systems

The synthesis and breakdown of L-alanine are critical processes for maintaining metabolic balance within the body. These pathways are highly efficient due to the ready availability of the necessary precursor molecules and the reversible nature of the key enzymatic reactions.

L-alanine is primarily synthesized through the reductive amination of pyruvate (B1213749), a key product of glycolysis. wikipedia.orgatamanchemicals.com This process can occur via a two-step reaction sequence. First, glutamate (B1630785) dehydrogenase catalyzes the conversion of α-ketoglutarate, ammonia (B1221849), and NADH to glutamate. wikipedia.orgatamanchemicals.com Subsequently, alanine (B10760859) aminotransferase (ALT) transfers the amino group from glutamate to pyruvate, forming L-alanine and regenerating α-ketoglutarate. wikipedia.orgatamanchemicals.com L-alanine can also be produced from the breakdown of branched-chain amino acids such as valine, leucine, and isoleucine. wikipedia.orgwikidoc.org

The degradation of L-alanine is essentially the reverse of its synthesis, a process known as oxidative deamination. wikipedia.org Alanine aminotransferase converts L-alanine back to pyruvate by transferring its amino group to α-ketoglutarate, which forms glutamate. creative-proteomics.comdroracle.ai In some bacteria, L-alanine can be deaminated by L-alanine dehydrogenase to yield pyruvate and ammonia directly. d-nb.info This reversibility allows for a dynamic response to the cell's metabolic needs, with the direction of the reaction being controlled by the relative concentrations of the substrates and products. wikipedia.org

Key Enzymes in L-Alanine Metabolism

| Enzyme | Function | Pathway |

| Alanine Aminotransferase (ALT) | Catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and glutamate. creative-proteomics.comontosight.ai | Biosynthesis & Degradation |

| Glutamate Dehydrogenase | Converts α-ketoglutarate, ammonia, and NADH to glutamate, providing the amino group for alanine synthesis. wikipedia.orgatamanchemicals.com | Biosynthesis |

| Alanine Dehydrogenase | In some bacteria, catalyzes the oxidative deamination of L-alanine to pyruvate and ammonia. d-nb.inforesearchgate.net | Degradation |

| Alanine-glyoxylate aminotransferase | Can produce L-alanine through the interconversion of glyoxylate (B1226380) and glycine (B1666218). smpdb.ca | Biosynthesis |

Role of L-Alanine in the Glucose-Alanine Cycle

The glucose-alanine cycle, also known as the Cahill cycle, is a vital metabolic pathway that facilitates the transport of nitrogen from muscle to the liver in a non-toxic form. wikipedia.orgtuscany-diet.net This cycle is particularly important during periods of fasting or prolonged exercise when muscle protein is broken down for energy. creative-proteomics.comsmpdb.ca

In muscle tissue, amino groups from the breakdown of amino acids are transferred to glutamate. wikipedia.org Alanine aminotransferase then transfers this amino group from glutamate to pyruvate, a product of glycolysis, to form L-alanine. wikipedia.orgwikipedia.org This L-alanine is released into the bloodstream and transported to the liver. creative-proteomics.comtuscany-diet.net

In the liver, the process is reversed. Alanine aminotransferase transfers the amino group from L-alanine to α-ketoglutarate, regenerating pyruvate and forming glutamate. tuscany-diet.netnih.gov The pyruvate is then used as a substrate for gluconeogenesis, the process of synthesizing glucose. creative-proteomics.comtuscany-diet.net This newly formed glucose can be released back into the bloodstream to be used by the muscles and other tissues for energy. smpdb.ca The amino group from glutamate can enter the urea (B33335) cycle to be safely excreted. wikipedia.orgnih.gov

This cycle serves two main purposes: it allows for the removal of toxic ammonia from the muscles and its safe transport to the liver for conversion to urea, and it provides a mechanism for the continuous supply of glucose to the muscles. wikipedia.orgtuscany-diet.net By shifting the metabolic burden of gluconeogenesis to the liver, the ATP in the muscle can be primarily used for contraction. wikipedia.orgwikidoc.org

Steps of the Glucose-Alanine Cycle

| Location | Process | Key Molecules |

| Muscle | Amino groups from amino acid catabolism are transferred to pyruvate to form L-alanine. wikipedia.org | Pyruvate, Glutamate, L-alanine |

| Bloodstream | L-alanine is transported from the muscle to the liver. tuscany-diet.net | L-alanine |

| Liver | L-alanine is converted back to pyruvate, which is used for gluconeogenesis. The amino group enters the urea cycle. tuscany-diet.netnih.gov | L-alanine, Pyruvate, Glucose, Urea |

| Bloodstream | Glucose is transported from the liver to the muscle. smpdb.ca | Glucose |

| Muscle | Glucose is taken up and utilized for energy through glycolysis, producing pyruvate to continue the cycle. quora.com | Glucose, Pyruvate |

Interconnections of L-Alanine Metabolism with Central Carbon Metabolism

L-alanine metabolism is intricately linked with central carbon metabolism, serving as a key node connecting amino acid and carbohydrate metabolic pathways. wikidoc.org

Linkages to Glycolysis, Gluconeogenesis, and the Citric Acid Cycle

The close relationship between L-alanine and pyruvate places it at the crossroads of several major metabolic pathways. wikipedia.org

Glycolysis and Gluconeogenesis: The reversible conversion of L-alanine to pyruvate directly links it to glycolysis and gluconeogenesis. wikipedia.orgwikidoc.org When energy is needed, L-alanine can be converted to pyruvate, which can then enter the citric acid cycle. ontosight.ai Conversely, when glucose levels are low, pyruvate from other sources can be converted to L-alanine, or L-alanine from protein breakdown can be used to synthesize glucose via gluconeogenesis in the liver. creative-proteomics.comnih.gov This makes L-alanine a glucogenic amino acid. atamanchemicals.com

Citric Acid Cycle (TCA Cycle): Pyruvate, the product of L-alanine degradation, is a primary entry point into the TCA cycle. vaia.com It is converted to acetyl-CoA, which then combines with oxaloacetate to initiate the cycle. wikipedia.org Furthermore, the transamination of L-alanine involves α-ketoglutarate and glutamate, which are themselves intermediates of or closely linked to the TCA cycle. wikipedia.org This allows the carbon skeleton of L-alanine to be used for energy production or for the synthesis of other molecules. vaia.com

Connections to Pentose (B10789219) Phosphate (B84403) Pathway and Riboflavin Metabolism

While the direct connections are less pronounced than with central carbon pathways, L-alanine metabolism does have indirect links to other metabolic routes. The degradation of certain amino acids can be connected to the pentose phosphate pathway. researchgate.net Research has also explored the role of L-alanine in various metabolic contexts, including its influence on metabolic pathways related to other essential molecules.

Cellular and Physiological Responses to L-Alanine Levels

L-alanine is not just a metabolic intermediate; it also acts as a signaling molecule that can influence cellular processes and gene expression. ontosight.aibiorxiv.org

Modulation of Gene Expression and Signal Transduction Pathways by L-Alanine

Studies have shown that prolonged exposure to L-alanine can lead to significant changes in the gene expression of cells. nih.gov For instance, in pancreatic β-cells, L-alanine has been observed to up-regulate the expression of genes involved in cellular signaling, metabolism, and the cellular stress response. nih.gov

L-alanine can also modulate key signaling pathways that control cell growth and metabolism. One such pathway is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of protein synthesis. imrpress.comphysiology.org Amino acids, including L-alanine, can activate mTORC1, thereby promoting protein synthesis. acs.organimbiosci.org

Furthermore, L-alanine has been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells. nih.gov Activation of AMPK by L-alanine can lead to increased glucose uptake and a reduction in glucose production by the liver. nih.gov This suggests a role for L-alanine in the regulation of systemic glucose homeostasis. nih.gov In Escherichia coli, the expression of the alaE gene, which encodes an L-alanine exporter, is regulated by the leucine-responsive regulatory protein (Lrp) in response to intracellular L-alanine levels, demonstrating a feedback mechanism to maintain homeostasis. doi.orgnih.gov

Impact on Microbial Growth and Viability

L-alanine, a central amino acid in microbial metabolism, significantly influences the growth and viability of various microorganisms. plos.org Its role extends from being a fundamental building block for proteins and cell walls to acting as a signaling molecule and a source of carbon and nitrogen. plos.orgelifesciences.org The impact of L-alaninate, the ester form of L-alanine, on microbial life is intrinsically linked to the metabolic pathways that process L-alanine.

The availability of L-alanine can directly modulate bacterial growth rates. elifesciences.org For many bacteria, L-alanine is essential for synthesizing the peptidoglycan layer of the cell wall, a critical structure for maintaining cell integrity and viability. plos.orgmdpi.com Specifically, L-alanine is a precursor for D-alanine, a key component of the peptidoglycan structure. mdpi.comnih.gov The conversion of L-alanine to D-alanine is catalyzed by the enzyme alanine racemase. mdpi.com Therefore, the presence of L-alanine in the growth medium can support robust cell wall synthesis and, consequently, bacterial proliferation.

Conversely, an excess of intracellular L-alanine can be toxic and inhibit growth. elifesciences.org To counteract this, bacteria like Escherichia coli have developed export systems, such as the L-alanine exporter AlaE, which functions as a "safety valve" to prevent the toxic accumulation of intracellular L-alanine. nih.gov The expression of the alaE gene is positively regulated by the global regulator Lrp in the presence of L-alanine, highlighting a sophisticated regulatory network to maintain L-alanine homeostasis. nih.gov

Recent research has also shed light on the role of exogenous L-alanine in the context of bacterial infections. One study demonstrated that L-alanine did not have direct antibacterial effects on several pathogenic strains, including Vibrio parahaemolyticus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. embopress.org However, it was found to enhance the phagocytosis of these multidrug-resistant pathogens by macrophages. embopress.org This effect was linked to L-alanine's role in boosting TLR4 expression and signaling, a key pathway in the innate immune response. embopress.org

Furthermore, the metabolism of L-alanine is interconnected with antibiotic resistance. In some bacteria, reduced L-alanine metabolism has been associated with resistance to aminoglycoside antibiotics. asm.org Exogenous L-alanine was shown to revert this resistance phenotype and promote antibiotic-mediated killing. asm.org This suggests that modulating L-alanine metabolism could be a potential strategy to enhance the efficacy of certain antibiotics.

The modification of bacterial surface molecules with alanine esters, specifically D-alanine esters of lipoteichoic acid (LTA), also plays a crucial role in microbial viability and interaction with the environment. In Enterococcus faecalis, the absence of D-alanine esters on LTA, due to the deletion of the dltA gene, led to significantly reduced biofilm formation and increased sensitivity to cationic antimicrobial peptides. nih.govasm.org This is attributed to the alteration of the net negative charge on the bacterial cell surface. nih.govasm.org

Research Findings on this compound and Microbial Growth

| Microbial Species | Experimental Context | Key Findings | Reference |

| Escherichia coli | L-alanine starvation stress | Stress-induced mutations can lead to the emergence of L-alanine prototrophic suppressors. | mdpi.com |

| Escherichia coli | Colony biofilm growth | Spatially structured alanine cross-feeding influences cellular viability and growth within the colony. | elifesciences.org |

| Enterococcus faecalis | Deletion of dltA gene | Absence of D-alanine esters on lipoteichoic acid resulted in reduced biofilm formation and increased sensitivity to antimicrobial peptides. | nih.govasm.org |

| Vibrio parahaemolyticus, K. pneumoniae, E. coli, P. aeruginosa | In vitro culture with L-alanine | L-alanine showed no direct antibacterial effect. | embopress.org |

| Lactobacillus strains | Co-cultured fermentation | L-alanine promoted the growth and viability of certain Lactobacillus species in simulated gastrointestinal conditions. | asm.org |

| Various pathogenic bacteria | Antibiotic resistance studies | Reduced L-alanine metabolism was linked to aminoglycoside resistance, which could be reversed by exogenous L-alanine. | asm.org |

Advanced Theoretical and Computational Investigations of L Alaninate Systems

Quantum Chemical Calculations on L-Alanine and L-Alaninate Forms

Quantum chemical calculations have become an indispensable tool for investigating the intrinsic properties of L-alanine and its ionic forms, including the this compound anion. These calculations allow for the detailed examination of molecular structures, energies, and other properties in various environments.

Application of Density Functional Theory (DFT) and Ab Initio Methods

A variety of quantum chemical methods have been employed to study L-alanine and its derivatives, providing a deep understanding of their behavior. nih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD), and particularly Density Functional Theory (DFT) with functionals like B3LYP, have been used to calculate the energies and vibrational frequencies of both the neutral and zwitterionic forms of L-alanine. nih.govtandfonline.com These theoretical calculations are crucial for understanding the structures of these molecules in both the gas phase and in solution. nih.govtandfonline.com

DFT has proven to be a powerful tool for predicting the fundamental oscillations of molecular crystals like L-alanine. aps.org It can be used to predict both the frequency and the dipole moment of these vibrations. aps.org For instance, DFT calculations have been successfully used to assign vibrational modes observed in terahertz spectroscopy of single-crystal L-alanine. aps.org Furthermore, DFT has been used to study radiation-induced radicals of L-alanine, which is relevant for applications like Electron Paramagnetic Resonance (EPR) dosimetry. ugent.be These studies highlight the importance of accurately modeling the molecular environment, including hydrogen bonds, to reproduce experimental data. ugent.be

Ab initio methods, which are computationally demanding, have also been applied to small peptides containing L-alanine to provide benchmark results for comparison with other methods. u-szeged.hu These calculations, performed at various levels of theory (e.g., RHF/3-21G, RHF/6-311++G(d,p), and MP2/6-311++G(d,p)), offer a high degree of accuracy for conformational and energetic data. u-szeged.hu The accuracy of these quantum methods has been tested on the L-alanine molecule to understand its behavior in different charged states, which is essential for studying peptides where the environment and charge play a significant role. nih.gov

Table 5.1.1: Comparison of Computational Methods for L-Alanine Systems

| Method | Application | Key Findings | Citations |

| DFT (B3LYP) | Calculation of energies and vibrational frequencies of L-alanine (neutral and zwitterionic). | Provides a good balance of accuracy and computational cost for predicting molecular properties. | nih.govtandfonline.com |

| DFT | Prediction of fundamental oscillations in L-alanine single crystals. | Accurately predicts vibrational frequencies and dipole moments, aiding in the assignment of experimental spectra. | aps.org |

| DFT | Study of radiation-induced radicals of L-alanine. | Highlights the critical role of the molecular environment and hydrogen bonding in determining EPR parameters. | ugent.be |

| Ab Initio (RHF, MP2) | Benchmark calculations for L-alanine containing peptides. | Provides highly accurate conformational and energetic data for validating other computational methods. | u-szeged.hu |

| Ab Initio | Testing accuracy for different charged states of L-alanine. | Confirms the reliability of quantum methods for studying the influence of charge on molecular properties. | nih.gov |

Basis Set Effects and Accuracy in Computational Models

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. nih.govtandfonline.com Studies have shown that the selection of an appropriate basis set is important for improving the theoretical model's accuracy when calculating the properties of L-alanine and its zwitterionic form. nih.govtandfonline.com For example, investigations into the intermolecular potential energy surface of an alanine-methionine system utilized various basis sets, including 6-31G and 6-31G*, with different computational methods (HF, DFT-B3LYP, and MP2) to identify the most suitable combination for describing the system. academicjournals.org

The use of finite basis sets can lead to an issue known as basis set superposition error (BSSE), which can affect the calculation of interaction energies. academicjournals.org This error arises when interacting molecules "borrow" basis functions from each other, artificially lowering the calculated energy. academicjournals.org The counterpoise correction method is often used to mitigate this error. academicjournals.org

For more complex systems, such as QM/MM (Quantum Mechanics/Molecular Mechanics) computations, the choice of basis set for the quantum mechanical part is crucial for obtaining reliable results. For instance, the 6-31G(d,p):3-21G basis set combination has been identified as a good compromise between computational expense and the quality of the results for such calculations. researchgate.net

Table 5.1.2: Impact of Basis Sets on L-Alanine Calculations

| Basis Set(s) | Computational Method(s) | System | Key Finding | Citations |

| Various | HF, MP2, CCSD, DFT (B3LYP) | L-alanine and its zwitterion | The choice of basis set is crucial for improving the accuracy of the theoretical model. | nih.govtandfonline.com |

| 6-31G, 6-31G* | HF, DFT-B3LYP, MP2 | Alanine-Methionine system | Different basis sets were evaluated to find the most appropriate one for deriving the intermolecular potential energy surface. | academicjournals.org |

| 6-31G(d,p):3-21G | QM/MM (ONIOM) | Amino acids | This combination offers a good balance between computational cost and the quality of results for QM/MM calculations. | researchgate.net |

Molecular Dynamics Simulations of this compound in Solution and Solid States

Molecular dynamics (MD) simulations provide a dynamic picture of this compound and related molecules, allowing for the study of their behavior over time in different environments.

Classical MD simulations have been used to investigate the organization of water molecules around the hydrophilic sites of alanine (B10760859). nih.govtandfonline.com These simulations have revealed that water molecules tend to maintain a hydrogen-bonded network around the carboxylate group (COO⁻) rather than forming hydrogen bonds with the ammonium (B1175870) group (N⁺H₃). nih.govtandfonline.com This finding is crucial for understanding the solvation of this compound in aqueous solutions.

In the solid state, simulations are used to understand the crystal packing and intermolecular interactions. researchgate.net For L-alanine, solid-state calculations are performed on the unit cell, which contains multiple molecules, to account for the crystalline environment. researchgate.net These simulations have shown that while the neutral form of L-alanine is more stable in the gas phase, the zwitterionic form is stable in the crystal lattice. researchgate.net

Solvation Models and Solvent Effects on L-Alanine Structures

The solvent environment has a profound effect on the structure and stability of L-alanine and its ions. Both implicit and explicit solvation models are used to study these effects.

Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Onsager model, treat the solvent as a continuous medium with a specific dielectric constant. nih.govtandfonline.comacs.org The CPCM has been used to compute energies, geometric structures, and harmonic frequencies of L-alanine and its zwitterionic form in solution. nih.govtandfonline.com The Onsager model has also been employed, but in some cases, it has been found that the zwitterionic form of L-alanine is not stable at certain levels of theory without the inclusion of explicit water molecules. acs.orgacs.org

Explicit solvent models, where individual solvent molecules are included in the simulation, provide a more detailed picture of solute-solvent interactions. Studies have shown that the presence of explicit water molecules is necessary to stabilize the zwitterionic structure of L-alanine at certain levels of theory. acs.orgacs.org The arrangement of these water molecules significantly influences the calculated vibrational spectra of the solute. acs.orgacs.org The reference interaction site model (RISM) theory is another approach that has been used to analyze the solvation structure of alanine dipeptide at an atomic level, providing insights into solvation free energies, enthalpies, and entropies. aip.org

Table 5.2.1: Solvation Models for L-Alanine Systems

| Solvation Model | System | Key Findings | Citations |

| Classical Molecular Dynamics | Alanine in water | Water molecules preferentially form a hydrogen-bonded network around the carboxylate group. | nih.govtandfonline.com |

| CPCM (Continuum Model) | L-alanine and its zwitterion | Used to calculate energies, structures, and frequencies in solution, showing significant changes compared to the gas phase. | nih.govtandfonline.com |

| Onsager (Continuum Model) | L-alanine zwitterion | At certain theoretical levels, the zwitterion is unstable without explicit water molecules. | acs.orgacs.org |

| Explicit Water Molecules | L-alanine zwitterion | Necessary for stabilizing the zwitterionic form; the arrangement of water molecules affects the vibrational spectra. | acs.orgacs.org |

| RISM (Integral Equation Theory) | Alanine dipeptide | Provides detailed atomic-level analysis of solvation thermodynamics, highlighting the role of hydrophobic and hydrophilic groups. | aip.org |

Theoretical Studies of Vibrational Modes and Spectra

Theoretical calculations are essential for interpreting and assigning the vibrational spectra of this compound and related molecules. acs.org These studies provide a detailed understanding of the relationship between molecular structure and vibrational modes.

DFT calculations have been widely used to predict the vibrational frequencies of L-alanine and its zwitterionic form. nih.govtandfonline.com These calculations have shown significant changes in frequencies when the molecule is in solution compared to the gas phase. nih.govtandfonline.com Theoretical vibrational spectra, including absorption, vibrational circular dichroism, and polarized Raman scattering intensities, have been calculated for L-alanine zwitterion structures stabilized by explicit water molecules. acs.orgacs.org These calculated spectra are highly sensitive to the specific arrangement of the surrounding water molecules. acs.orgacs.org

In the solid state, theoretical calculations are used to interpret terahertz (THz) spectra. aps.orgnih.gov By considering the crystal packing interactions in solid-state DFT calculations, a good correlation between theoretical and experimental spectra can be achieved, allowing for the assignment of observed vibrational features. aps.orgnih.gov These studies have shown that intermolecular vibrations are the dominant contributors to the low-frequency THz spectra of L-alanine. nih.gov

Table 5.3: Theoretical Vibrational Frequencies of L-Alanine Zwitterion

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Citations |

| COO⁻ symmetric stretch | ~1400 | ~1410 | Stretching of the carboxylate group | aip.org |

| COO⁻ deformation | ~700-800 | ~770 | Bending of the carboxylate group | aip.org |

| NH₃⁺ torsional | ~500 | ~540 | Twisting of the ammonium group | aip.org |

| Skeletal bending | ~300-450 | Varies | Bending of the carbon backbone | aip.org |

| Intermolecular vibrations | < 250 | Varies | Lattice modes in the solid state | nih.govaip.org |

Computational Analysis of Electronic Structures and Intermolecular Interactions

Computational methods are also employed to analyze the electronic structure and intermolecular interactions of this compound systems, which are fundamental to understanding their chemical and biological activity.

DFT calculations have been used to investigate the electronic band structure and density of states (TDOS, PDOS) of L-alanine compounds. researchgate.net These calculations provide insights into the electronic properties of these materials in the solid state. researchgate.net

The study of intermolecular interactions is crucial for understanding how L-alanine and its derivatives interact with their environment. researchgate.net In the solid state, hydrogen bonds are the dominant intermolecular interactions, and their accurate modeling is essential for reproducing experimental data. ugent.beresearchgate.net Computational models have been developed to study the binding of L-alanine analogues to receptors, suggesting that in addition to ionic interactions, dispersion forces within hydrophobic pockets play a significant role. nih.gov The analysis of these interactions helps in deducing the molecular features that are important for binding and biological response. nih.gov

Investigation of Hydrogen Bonding Networks

Hydrogen bonding is a key factor in determining the structure and stability of L-alanine in both crystalline and aqueous environments. arxiv.org Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the nature of these interactions.

In the crystalline state, L-alanine exists as a zwitterion (+NH3-CH(CH3)-COO-), and its structure is heavily influenced by a network of hydrogen bonds. arxiv.org The ammonium group (NH3+) acts as a hydrogen bond donor, while the carboxylate group (COO-) acts as an acceptor. arxiv.org Theoretical models have shown that within the crystal, the carboxylate group forms three hydrogen bonds. arxiv.org These interactions are primarily electrostatic in nature and are fundamental to the formation of the crystal lattice. aps.org

The situation is more dynamic in an aqueous solution. Molecular dynamics simulations reveal that the number of hydrogen bonds is not static, with the carboxylate group capable of forming hydrogen bonds with two to six water molecules. arxiv.org Quantum mechanical calculations on hydrated L-alanine have shown that in a hydrated zwitterion, the ammonium group forms hydrogen bonds with the oxygen atoms of surrounding water molecules, with N-H...O distances ranging from 1.70 to 1.97 Å. cambridge.org Similarly, the carboxylate oxygen atoms form hydrogen bonds with the hydrogen atoms of water molecules, with C-O...H distances between 1.69 and 1.82 Å. cambridge.org The stability of the zwitterionic form of L-alanine in water is, therefore, highly dependent on these hydrogen bonding interactions with the solvent molecules. arxiv.org

Furthermore, computational studies have explored the hydrogen bonding in different conformations of L-alanine oligomers. For instance, in L-alanine pentamers, intramolecular hydrogen bonds of the NH⋯O=C type are crucial for stabilizing specific secondary structures like α-helices and β-sheets. koreascience.kr The presence or absence of these bonds can lead to transformations between different conformational types. koreascience.kr

The table below summarizes key hydrogen bond distances in this compound systems as determined by computational studies.

| System | Donor-Acceptor | Bond Distance (Å) | Reference |

| Hydrated L-Alanine | N-H···O (water) | 1.70–1.97 | cambridge.org |

| Hydrated L-Alanine | C-O···H (water) | 1.69–1.82 | cambridge.org |

| Crystalline L-Alanine | N-H···O | 1.780 - 1.861 | arxiv.org |

Electronic Band Structure Calculations

Electronic band structure calculations, primarily using density functional theory (DFT), provide fundamental insights into the electronic properties of solid-state L-alanine. aps.orgresearchgate.net These calculations help to determine whether a material behaves as a conductor, semiconductor, or insulator by defining the energy ranges that electrons are allowed or forbidden to occupy. scribd.comfzu.cz

For L-alanine, DFT calculations have consistently shown that it is a wide-band-gap material. aps.org The calculated band gap is typically in the range of 5 eV. aps.org This large band gap is characteristic of an electrical insulator, which is expected given the absence of strongly conjugated bonds in the L-alanine molecule. researchgate.net

The electronic structure of crystalline L-alanine is dominated by the functional groups of the zwitterionic molecule. aps.org The valence band maximum (VBM) and the conduction band minimum (CBM) are primarily composed of states associated with the carboxylate (COO-) and ammonium (NH3+) groups. aps.org This indicates that these groups play a dominant role in any potential electronic transport or optical absorption processes.

Studies have reported an indirect band gap for L-alanine, which has implications for its optoelectronic properties. researchgate.net The nature of the band gap, whether direct or indirect, affects how the material absorbs and emits light. An indirect band gap means that a phonon (a lattice vibration) is involved in the electronic transition between the valence and conduction bands.

The table below presents calculated electronic band gap values for L-alanine from different theoretical studies.

| Method | Band Gap (eV) | Type | Reference |

| DFT (GGA) | ~5 | - | aps.org |

| DFT (GGA-PAW) | Indirect | Indirect | researchgate.net |

| DFT | 4.85 | Indirect | sci-hub.se |

Quantum Mechanical Modeling of L-Alanine Interactions with Surfaces

Quantum mechanical (QM) modeling, particularly using DFT, is a powerful tool for investigating the interaction of L-alanine with various surfaces at the atomic level. nih.govcambridge.org These simulations provide detailed information about adsorption energies, bonding mechanisms, and the structural changes that both the molecule and the surface undergo upon interaction. This understanding is crucial for applications in areas such as biocompatible materials, biosensors, and prebiotic chemistry. doi.orgaip.org

Studies have explored the adsorption of L-alanine on a range of surfaces, including minerals and metals. For instance, the interaction of L-alanine with mineral surfaces like olivine (B12688019), montmorillonite (B579905), and clinochlore has been investigated to understand its potential role in prebiotic chemical evolution. cambridge.orgdoi.org QM calculations have shown that the adsorption of L-alanine on these silicate (B1173343) mineral surfaces is energetically favorable. cambridge.org On clinochlore, L-alanine has been found to selectively and strongly adsorb onto the brucite-like sheets, with interaction energies as high as -250 kJ/mol. doi.org The adsorption mechanism often involves the formation of hydrogen bonds between the amino acid's functional groups and the mineral surface. cambridge.org

The interaction of L-alanine with metal surfaces, such as copper, has also been a subject of intense study, partly due to its relevance in understanding chiral recognition and heterogeneous catalysis. researchgate.netcam.ac.uk On Cu{311} surfaces, L-alanine adsorbs as alaninate (B8444949) (the deprotonated form) and self-organizes into ordered structures. researchgate.net The bonding involves both the nitrogen atom of the amine group and an oxygen atom of the carboxylate group interacting with the copper surface atoms. researchgate.net DFT calculations have been essential in identifying the stable bonding configurations and in understanding the interplay between the molecule's chirality and the resulting long-range order of the adsorbed layer. researchgate.netcam.ac.uk

The interaction with oxide surfaces like titanium dioxide (TiO2) and hematite (B75146) (α-Fe2O3) has also been modeled. researchgate.netmdpi.comacs.org These interactions are relevant for biocompatible coatings and photocatalysis. Modeling studies of dipeptides containing alanine on TiO2 surfaces have shown that carbonyl oxygens and nitrogen atoms are potential coordination points for titanium. acs.org The adsorption of L-alanine on hematite is pH-dependent, with the zwitterionic form showing the highest affinity for the surface. researchgate.net

The table below summarizes findings from quantum mechanical modeling of L-alanine interactions with different surfaces.

| Surface | Key Findings | Reference |

| Olivine & Montmorillonite | Adsorption is energetically favorable and pH-dependent. cambridge.org | cambridge.org |

| Clinochlore | Strong, selective adsorption on brucite-like sheets with interaction energy up to -250 kJ/mol. doi.org | doi.org |

| Copper (Cu{311}) | Adsorbs as alaninate, forming ordered structures through N and O bonding with the surface. researchgate.net | researchgate.netcam.ac.uk |

| Hematite (α-Fe2O3) | pH-dependent adsorption, with the zwitterionic form showing the highest affinity. researchgate.net | researchgate.net |

| Titanium Dioxide (TiO2) | Carbonyl oxygens and nitrogen atoms are potential coordination points. acs.org | acs.org |

Sophisticated Spectroscopic Characterization of L Alanine and L Alaninate

Vibrational Spectroscopy (FTIR and Raman) of L-Alanine and its Salts

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of L-alanine and its salts. These methods are sensitive to the chemical environment and the nature of intermolecular forces, such as hydrogen bonding. sciencepublishinggroup.comnih.gov

The structure of L-alanine is highly dependent on the pH of its environment. Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy has been effectively used to analyze the structural transitions of L-alanine in the solid state, precipitated from aqueous solutions at different pH values. nih.govresearchgate.net

At a pH of 6, L-alanine exists as a zwitterion, [CH3CH(NH3+)COO-], where strong intermolecular hydrogen bonds are present between the ammonium (B1175870) (NH3+) and carboxylate (COO-) groups. nih.govresearchgate.net When the pH is lowered to 1, the cationic form, alaninium [CH3CH(NH3+)COOH], predominates. In this state, the formation of dimers occurs through hydrogen bonds between the carboxylic acid (COOH) groups. nih.govresearchgate.net Conversely, at a high pH of 13, the anionic form, alaninate (B8444949) [CH3CH(NH2)COO-], is stabilized. In this anionic state, the primary interactions are strong electrostatic forces between the carboxylate groups and counterions, such as Na+. nih.govresearchgate.net

The analysis of the carbonyl/carboxyl stretching, amine deformation, and OH/NH stretching regions of the infrared spectra provides detailed information about these pH-induced changes in intermolecular interactions. nih.govresearchgate.net For instance, the transition from the zwitterionic to the cationic form is marked by the disappearance of the band associated with the O=C-O stretching and the appearance of new bands corresponding to the C=O stretching of the amide I. researchgate.net

A study on the peptide GALA, which contains alanine (B10760859) repeats, also demonstrated pH-dependent structural transitions using FTIR. In its protonated state at low pH, GALA exhibits a helical structure, which transitions to a disordered state at high pH. aip.org

Table 1: pH-Induced Structural Forms of L-Alanine

| pH | Dominant Form | Chemical Structure | Primary Intermolecular Interactions |

|---|---|---|---|

| 1 | Cationic (Alaninium) | [CH3CH(NH3+)COOH] | Hydrogen bonds between COOH groups (dimer formation) |

| 6 | Zwitterionic | [CH3CH(NH3+)COO-] | Hydrogen bonds between NH3+ and COO- groups |

Low-temperature Raman spectroscopy offers a high-resolution view of the intermolecular vibrations in crystalline L-alanine, providing insights into the hydrogen bonding network. sciencepublishinggroup.comresearchgate.net Studies have shown that as the temperature is lowered, changes in the Raman spectra can indicate phase transitions and alterations in molecular packing. nih.govarxiv.org

For instance, in partially deuterated L-alanine, changes in the vibrational frequencies related to the torsional vibration of the carboxylate group (τ(CO2-)) and the bending vibration of the ammonium group (δ(ND3)) at lower temperatures suggest a rearrangement of hydrogen bonds and some orientational disorder. nih.gov This is indicative of a solid-solid phase transition. Anomalous changes in the intensities and wavenumbers of low-frequency modes in Raman spectra of L-alanine single crystals with varying temperature and pressure have been attributed to shifts in the relative contributions of stretching and deformational components of intermolecular vibrations. researchgate.net These shifts arise from changes in the relative orientations of molecules linked by the three-dimensional hydrogen bond network. researchgate.net

The Raman spectrum of L-alanine at room temperature in the 300-700 cm⁻¹ range shows important vibrations related to hydrogen bonds, such as the torsion of the NH3+ group and the rocking of the CO2- unit. researchgate.net The complexity of the O-H and N-H vibrational bands in the 2800-3200 cm⁻¹ region is due to the presence of multiple bands arising from symmetric and antisymmetric stretching vibrations, as well as overtones of bending vibrations, all influenced by hydrogen bonding. sciencepublishinggroup.comsciencepg.com

Terahertz (THz) Spectroscopy for Collective Mode Analysis

Terahertz (THz) spectroscopy is a valuable technique for investigating the low-frequency collective vibrational modes of crystalline materials, such as amino acids. nih.govmdpi.comacs.org These modes, which fall within the THz frequency range (0.03 to 6 THz or 1–200 cm⁻¹), are associated with the vibrations of the hydrogen-bonded crystal lattice and are also influenced by the motion of amino acid side chains. mdpi.comacs.org

Experimental THz absorption spectra of solid-phase L-alanine show distinct features. nih.gov For example, a study measuring the spectrum from 0.5 to 4.0 THz identified several absorption peaks. nih.gov The main absorption peaks for L-alanine have been located at various frequencies, including 2.91 THz. mdpi.com Comparisons with theoretical calculations have shown that these measured features can be attributed to intermolecular vibrations within the crystal. nih.govresearchgate.net

A powerful method for assigning the specific atomic motions that contribute to the collective modes observed in THz spectra is through isotopic substitution. nih.govacs.orgnih.gov By replacing hydrogen atoms with deuterium (B1214612) atoms at specific locations within the L-alanine molecule, researchers can observe shifts in the THz absorbance frequencies due to the increased mass. nih.govacs.orgnih.gov

In one study, THz absorbance spectra were acquired for L-alanine and four of its deuterium-substituted isotopologues (L-Ala-2-d, L-Ala-3,3,3-d3, L-Ala-2,3,3,3-d4, and L-Ala-d7) in the 2.0–2.7 THz range. nih.govacs.orgnih.gov The observed shifts in the absorbance maxima were correlated with the positions of the deuterium atoms. nih.govacs.org For instance, substituting hydrogen atoms on the C2 and C3 carbons had a minimal effect on one of the collective modes but caused significant frequency shifts in another. nih.gov This allows for the deduction of which atoms are contributing to a particular delocalized mode in the crystal structure. nih.govacs.orgnih.gov This technique has proven to be precise enough to detect frequency shifts as small as 1 cm⁻¹, or 0.03 THz. nih.govacs.org

Table 2: Observed THz Absorption Maxima for L-Alanine and its Deuterated Isotopologues

| Compound | Peak 1 (cm⁻¹) | Peak 2 (cm⁻¹) |

|---|---|---|

| L-Alanine | 72.3 | 82.5 |

| L-Ala-2-d | 72.1 | 80.8 |

| L-Ala-3,3,3-d3 | 72.2 | 79.5 |

| L-Ala-2,3,3,3-d4 | 72.0 | 78.4 |

| L-Ala-d7 | Not specified | Not specified |

Data extracted from studies on collective mode frequency shifts. nih.govacs.orgnih.gov

Inelastic Neutron Scattering (INS) for Vibrational Dynamics

Inelastic neutron scattering (INS) is a technique that probes the vibrational dynamics of materials by measuring the energy transfer between neutrons and the sample. mdpi.com It is particularly sensitive to the motions of hydrogen atoms due to their large incoherent scattering cross-section, making it highly suitable for studying hydrogen-rich molecules like L-alanine. mdpi.comosti.gov

INS studies on crystalline L-alanine have provided detailed information on both external (lattice) and internal vibrations. researchgate.netacs.org One significant finding from INS experiments is the observation of a splitting of the NH3+ torsional band at temperatures below approximately 220 K, along with an overtone of this band. researchgate.netacs.org The intensity of these bands shows a strong temperature dependence. This phenomenon has been attributed to a nonlinear coupling of the NH3+ oscillator with lattice phonons, leading to a localization of vibrational energy. researchgate.netacs.org

By combining INS with isotopic labeling, such as using partially deuterated L-alanine, researchers can gain further insights into the vibrational modes. nih.govosti.gov For example, INS spectra of L-alanine and its d4 isotopomer have been used in conjunction with vibrational analysis to refine force fields for the molecule. osti.gov The phonon density of states calculated from these force fields shows good agreement with the experimental INS data. scispace.com

UV-Vis-NIR Spectroscopic Investigations related to Electronic Transitions

UV-Vis-NIR spectroscopy provides information about the electronic structure and optical properties of materials by probing the electronic transitions between different energy levels. ijamsr.comrepositorioinstitucional.mx For L-alanine and its salts, this technique is used to determine properties such as the optical band gap and transparency range. ijamsr.comallstudyjournal.comscholarsresearchlibrary.com

Single crystals of L-alanine and its derivatives are often transparent in the visible and near-infrared regions, with a low UV cut-off wavelength. ijamsr.comallstudyjournal.com For instance, L-alanine hydrogen bromide crystals have been shown to have a cut-off wavelength of 210 nm, indicating their potential for optical device applications. ijamsr.com The absorption of UV light involves the promotion of electrons from σ and π orbitals in the ground state to higher energy states. repositorioinstitucional.mxallstudyjournal.com

The band gap energy, which is a crucial parameter for understanding the electronic behavior of a material, can be calculated from the cut-off wavelength. For pure L-alanine hydrogen chloride monohydrate, the band gap energy has been determined to be 3.469 eV. scholarsresearchlibrary.com Doping with other elements can alter this value. scholarsresearchlibrary.com In some doped L-alanine systems, the first dipole-allowed electronic transition occurs in the range of 3.1-4.7 eV. researchgate.net For L-alanine potassium nitrate (B79036), the optical band gap was estimated to be 4.1 eV, with a cut-off wavelength around 301 nm. allstudyjournal.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| L-Alanine |

| L-Alaninate |

| Alaninium |

| L-Alanine Hydrogen Bromide |

| L-Alanine-2-d |

| L-Alanine-3,3,3-d3 |

| L-Alanine-2,3,3,3-d4 |

| L-Alanine-d7 |

| GALA peptide |

| L-Alanine Hydrogen Chloride Monohydrate |

| L-Alanine Potassium Nitrate |

Coordination Chemistry of L Alaninate As a Ligand

Synthesis and Characterization of Metal-L-Alaninate Complexes

The synthesis of metal-L-alaninate complexes typically involves the reaction of a metal salt with L-alanine in a suitable solvent, often with the addition of a base to deprotonate the amino acid. The resulting complexes can be isolated as solid crystalline products. rdd.edu.iqresearchgate.net Characterization of these complexes is achieved through a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex. ajol.infotandfonline.comtandfonline.com

Molar Conductivity Measurements: To establish the electrolytic or non-electrolytic nature of the complexes in solution. rdd.edu.iqtandfonline.comresearchgate.net For instance, low molar conductance values for mixed-ligand complexes of L-alanine and anthranilic acid in DMF suggest they are non-electrolytes. rdd.edu.iqresearchgate.net

Magnetic Susceptibility: To determine the magnetic properties of the complexes, which provides insight into the electron configuration and geometry of the metal center. ajol.infoumsha.ac.ir For example, magnetic moment values for Cr(III) complexes of alanine (B10760859) suggest a high spin paramagnetic nature consistent with an octahedral geometry. umsha.ac.ir

Spectroscopic Techniques (FT-IR, UV-Vis): To probe the coordination environment of the metal ion and the binding of the L-alaninate ligand. rdd.edu.iqresearchgate.net

Complexation with Transition Metal Ions

This compound readily forms complexes with a wide range of transition metal ions, including but not limited to Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). rdd.edu.iqresearchgate.net The synthesis of these complexes is often straightforward, involving the direct reaction of the corresponding metal chloride with sodium alaninate (B8444949). rdd.edu.iq The resulting complexes are typically solid, crystalline, and colored, and their stability and properties can be influenced by the nature of the metal ion. rdd.edu.iqajol.info For example, mixed ligand complexes of various transition metals with L-alanine and anthranilic acid have been synthesized and found to be air-stable and non-hygroscopic. rdd.edu.iqresearchgate.net

Mixed-Ligand Systems Incorporating this compound

This compound is also frequently incorporated into mixed-ligand complexes, where it coordinates to a metal center alongside other ligands. This approach allows for the fine-tuning of the properties of the resulting complex. Examples include systems with:

Anthranilic acid: Mixed-ligand complexes of several divalent transition metals with L-alanine as the primary ligand and anthranilic acid as the secondary ligand have been synthesized. rdd.edu.iqresearchgate.net These complexes are generally insoluble in water but soluble in solvents like DMSO and DMF. rdd.edu.iqresearchgate.net

8-Hydroxyquinoline (B1678124) (Oxine): Mixed-ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with L-alanine and 8-hydroxyquinoline have been prepared and characterized. researchgate.net

Thiosemicarbazones/Semicarbazones: A series of mixed-ligand complexes of Co(II) and Cu(II) have been synthesized with thiosemicarbazones or semicarbazones and amino acids like DL-alanine. interesjournals.org These complexes have been proposed to have a square pyramidal geometry. interesjournals.org

Elucidation of this compound Coordination Modes and Geometries

This compound, with its amino and carboxylate groups, can coordinate to metal ions in several ways. The most common coordination mode is as a bidentate ligand, utilizing the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring. researchgate.net However, other coordination modes are possible, especially in more complex systems.

The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the nature of the other ligands present. Common geometries for metal-L-alaninate complexes include:

Octahedral: This is a frequent geometry, as seen in chromium(III) complexes with alanine where the metal ion is coordinated to multiple alanine ligands or a combination of alanine and water molecules. umsha.ac.irresearchgate.net For instance, bis(L-alaninato)nickel(II) dihydrate features a distorted octahedral coordination with two bidentate L-alanine molecules and two water molecules. researchgate.net

Tetrahedral: In some cases, a tetrahedral geometry is adopted. For example, in mixed-ligand complexes with anthranilic acid, Fe(II), Co(II), Ni(II), Zn(II), and Cd(II) are proposed to have a tetra-coordinated structure. rdd.edu.iqresearchgate.net

Square Planar: This geometry has been proposed for some copper(II) complexes. researchgate.net

In dimeric lanthanide complexes with alanine, the alanine molecules act as bridging ligands between the two metal centers. mdpi.com Two distinct types of dimeric structures have been identified, differing in the way the alanine molecules bridge the lanthanide ions. mdpi.com

Spectroscopic and Structural Analysis of this compound Metal Complexes

Spectroscopic techniques are indispensable for characterizing metal-L-alaninate complexes.